molecular formula C36H36O6P2 B3672663 1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene

1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene

Cat. No.: B3672663
M. Wt: 626.6 g/mol
InChI Key: LZROWMIVRGJASP-UHFFFAOYSA-N
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Description

1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene is an organophosphorus compound known for its unique structure and properties. It is a potentially hexadentate phosphoryl podand, which means it can form multiple bonds with metal ions, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene involves the reaction of 1,2-dihydroxybenzene with diphenylphosphorylmethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene involves its ability to form stable complexes with metal ions. The phosphoryl groups in the compound can coordinate with metal ions, forming chelates that are stable under various conditions. This property makes it useful in applications such as ion-selective electrodes and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene is unique due to its hexadentate nature, allowing it to form multiple bonds with metal ions. This property is not as pronounced in similar compounds, making it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

IUPAC Name

1,2-bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O6P2/c37-43(31-15-5-1-6-16-31,32-17-7-2-8-18-32)29-39-25-27-41-35-23-13-14-24-36(35)42-28-26-40-30-44(38,33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-24H,25-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZROWMIVRGJASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COCCOC2=CC=CC=C2OCCOCP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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